molecular formula C16H24N2O4S B5738787 N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5738787
M. Wt: 340.4 g/mol
InChI Key: HYEGTISKPSZHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide (CP-802,079) is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential in treating sleep disorders, addiction, and obesity.

Mechanism of Action

N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by selectively blocking the orexin-1 receptor. The orexin system is involved in regulating wakefulness, feeding behavior, and reward pathways. By blocking the orexin-1 receptor, N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may decrease food intake and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to decrease food intake and increase energy expenditure in rats. In addition, N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to decrease cocaine-seeking behavior in rats. These effects are likely due to the blocking of the orexin-1 receptor, which is involved in regulating feeding behavior and reward pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the orexin-1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to study its potential in treating sleep disorders, as the orexin system is involved in regulating wakefulness. Another direction is to study its potential in treating addiction and obesity in humans. Finally, researchers could study the long-term effects of blocking the orexin-1 receptor, as this receptor is involved in regulating several physiological processes.

Synthesis Methods

N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-ethoxyaniline with cyclopentanone to form N-(2-ethoxyphenyl)cyclopentanecarboxamide. This compound is then reacted with methylsulfonyl chloride to form N-(2-ethoxyphenyl)-N-(methylsulfonyl)cyclopentanecarboxamide. Finally, this compound is reacted with glycine to form N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential in treating sleep disorders, addiction, and obesity. In a study on rats, N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide was found to decrease cocaine-seeking behavior, suggesting its potential in treating addiction. N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential in treating obesity, as orexin-1 receptor antagonists have been shown to decrease food intake and increase energy expenditure.

properties

IUPAC Name

N-cyclopentyl-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-22-15-11-7-6-10-14(15)18(23(2,20)21)12-16(19)17-13-8-4-5-9-13/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEGTISKPSZHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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